molecular formula C12H15N3O3S B15185130 1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- CAS No. 83796-27-4

1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-

Cat. No.: B15185130
CAS No.: 83796-27-4
M. Wt: 281.33 g/mol
InChI Key: RMDHKNIQLRQSFX-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a methyl group and a trimethoxyphenyl group, which contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to disrupt DNA replication processes, which inhibits the growth and proliferation of bacterial and cancer cells . It can also interact with enzymes and proteins involved in various biological processes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other thiadiazole derivatives, such as:

The unique combination of the thiadiazole ring, methyl group, and trimethoxyphenyl group in 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

83796-27-4

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3O3S/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15)

InChI Key

RMDHKNIQLRQSFX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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